

LRRK2-IN-13: A Comparative Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of LRRK2-IN-13, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), against a broad panel of kinases. The data presented is compiled from comprehensive profiling studies to assist researchers in evaluating its suitability as a tool compound for studying LRRK2 biology and its potential for therapeutic development.

Executive Summary

LRRK2-IN-13 (also known as LRRK2-IN-1) is a highly selective and potent inhibitor of LRRK2, a kinase implicated in Parkinson's disease.[1][2] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant with IC50 values of 13 nM and 6 nM, respectively.[1] [3] Extensive kinase profiling reveals that LRRK2-IN-13 has a very favorable selectivity profile, showing significant activity against only a small number of off-target kinases out of hundreds tested. This high selectivity makes it a valuable tool for elucidating the cellular functions of LRRK2 with minimal confounding effects from off-target inhibition.

Selectivity Profiling Data

The kinase selectivity of **LRRK2-IN-13** was rigorously assessed using multiple independent and complementary platforms, including binding assays, enzymatic assays, and activity-based proteomics. The collective data from these screens, covering over 470 kinases, demonstrates the high selectivity of the compound.[1]



Table 1: LRRK2-IN-13 Inhibition Data for LRRK2 and Key Off-Target Kinases

Kinase Target	IC50 (nM)	Assay Type	Notes
LRRK2 (Wild-Type)	13	Biochemical	Potent inhibition of the wild-type enzyme.[1]
LRRK2 (G2019S Mutant)	6	Biochemical	Increased potency against the common pathogenic mutant.[1] [3]
LRRK2 (A2016T Mutant)	2450	Biochemical	Significantly reduced affinity, useful for target engagement studies.[3]
DCLK2	45	Biochemical	One of the few identified off-targets with notable activity.[1]
MAPK7	160 (EC50)	Cellular	Confirmed off-target inhibition in a cellular context.[1]
AURKB	> 1000	Biochemical	Negligible activity.[1]
CHEK2	> 1000	Biochemical	Negligible activity.[1]
MKNK2	> 1000	Biochemical	Negligible activity.[1]
MYLK	> 1000	Biochemical	Negligible activity.[1]
NUAK1	> 1000	Biochemical	Negligible activity.[1]
PLK1	> 1000	Biochemical	Negligible activity.[1]

Table 2: Summary of Broad Kinase Panel Screening Results



Profiling Platform	Number of Kinases Tested	Concentration of LRRK2-IN-13	Results
KINOMEscan™	442	10 μΜ	Inhibited only 12 kinases with a score of less than 10% of DMSO control.[1]
Dundee Profiling	105	1 μΜ	Showed greater than 50% inhibition for a small subset of kinases.
KiNativ™	260	1 μΜ	Demonstrated higher than 50% inhibition for a limited number of kinases.[1]

The selectivity score (S(3 μ M)), which is the number of kinases with a dissociation constant (Kd) less than 3 μ M divided by the total number of kinases tested, is 0.029 (13/442), indicating high selectivity.[1]

Experimental Protocols

The selectivity data for **LRRK2-IN-13** was generated using the following established methodologies:

LRRK2 Biochemical Inhibition Assay

The inhibitory activity of **LRRK2-IN-13** against LRRK2 was determined using an in vitro kinase assay. Recombinant GST-tagged LRRK2 (wild-type or mutant) was incubated with the inhibitor at various concentrations in the presence of 0.1 mM ATP and 20 μ M of the peptide substrate Nictide.[2] The kinase activity was measured by quantifying the phosphorylation of the substrate, typically through radiometric or fluorescence-based methods. The IC50 values were then calculated from the dose-response curves.

KINOMEscan™ Binding Assay (DiscoverX)



This competition binding assay platform was used to assess the binding of **LRRK2-IN-13** to a panel of 442 kinases. The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand relative to a DMSO control.

Dundee Radioactive-Based Enzymatic Assay

This method involves standard radioactive-based enzymatic assays against a panel of 105 kinases. The activity of each kinase is measured in the presence of [γ -32P] ATP and a specific substrate. The incorporation of the radioactive phosphate group onto the substrate is quantified to determine the level of kinase inhibition by **LRRK2-IN-13**.

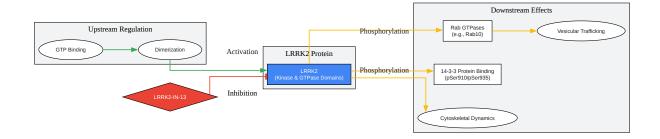
KiNativ™ Activity-Based Proteomics (ActivX Biosciences)

This chemoproteomics platform was used to profile the selectivity of **LRRK2-IN-13** in a more physiological context using cell or tissue lysates. The assay utilizes ATP- or ADP-acyl phosphate probes that covalently label the active sites of kinases. The inhibition of this labeling by **LRRK2-IN-13** is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity against 260 kinases.

LRRK2 Signaling and Experimental Workflow

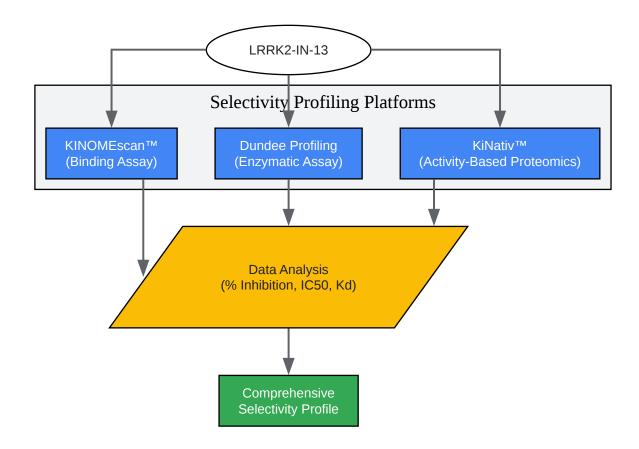
The following diagrams illustrate the simplified signaling pathway of LRRK2 and the general workflow for kinase selectivity profiling.





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Caption: Simplified LRRK2 signaling pathway and point of inhibition by LRRK2-IN-13.





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Caption: General experimental workflow for kinase selectivity profiling.

Comparison with Other LRRK2 Inhibitors

Compared to earlier, less selective LRRK2 inhibitors such as staurosporine, K252A, sunitinib, and H-1152, LRRK2-IN-13 offers a significantly improved selectivity profile.[2] This makes it a superior chemical tool for specifically interrogating LRRK2-dependent signaling pathways and cellular processes without the confounding off-target effects that can complicate data interpretation when using less selective compounds. More recent inhibitors like MLi-2 are also highly selective, and the choice between them may depend on the specific experimental context, such as desired pharmacokinetic properties for in vivo studies.[4]

Conclusion

The comprehensive kinase selectivity profiling of LRRK2-IN-13 confirms its status as a highly selective and potent inhibitor of LRRK2. The data presented in this guide, including quantitative inhibition values and a summary of broad-panel screening results, supports its use as a high-quality chemical probe for studying the role of LRRK2 in normal physiology and in the context of Parkinson's disease. Researchers using LRRK2-IN-13 can have a high degree of confidence that the observed biological effects are due to the specific inhibition of LRRK2.

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